N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core linked to a 3,5-dimethylpyrazole moiety and a 4-(trifluoromethoxy)phenyl group. The pyrimidine-pyrazole scaffold may facilitate interactions with biological targets, while the sulfonamide group contributes to hydrogen-bonding capabilities.
Crystallographic analysis of such compounds often employs software like SHELXL for refinement, ensuring precise determination of molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c1-10-7-11(2)24(22-10)15-20-8-12(9-21-15)23-28(25,26)14-5-3-13(4-6-14)27-16(17,18)19/h3-9,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSILKADGBXCUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetically derived compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole and Pyrimidine Rings : These heterocycles are known for their biological significance, often serving as pharmacophores in drug design.
- Trifluoromethoxy Group : This moiety enhances lipophilicity and can influence the compound's interaction with biological targets.
- Benzenesulfonamide Group : This structure is associated with various biological activities, including enzyme inhibition.
The molecular formula for this compound is , with a molecular weight of 361.32 g/mol.
Antiproliferative Effects
Studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Research has shown that similar pyrazole derivatives can reduce mTORC1 activity and induce autophagy, which are critical pathways in cancer cell survival and proliferation .
- Broad Spectrum Activity : Compounds with similar structural features have been reported to inhibit growth in multiple cancer types, including lung, colorectal, and breast cancers .
The mechanisms through which this compound exerts its effects include:
- mTORC1 Inhibition : This pathway is crucial for cell growth and metabolism. Inhibition leads to reduced protein synthesis and cell proliferation.
- Autophagy Modulation : The compound may increase basal autophagy levels while impairing autophagic flux under nutrient-replete conditions, effectively targeting cancer cells that rely on autophagy for survival under stress .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrazole-based compounds:
Comparison with Similar Compounds
Core Structure and Functional Groups
| Compound ID | Core Structure | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| Target Compound | Pyrimidine-pyrazole | Sulfonamide | 3,5-dimethylpyrazole, 4-(trifluoromethoxy)phenyl |
| 828279-29-4 | Triazole-thienyl | Acetamide, sulfanyl | 4-bromo-2-thienyl, allyl |
| 828280-25-7 | Pyrano-pyrazole | Carbonitrile, amino | Difluoromethoxy, furan, cyano |
| 1005585-81-8 | Triazole-pyrazole | Carboxamide | Difluoromethyl, ethylthio, trifluoromethyl |
Key Observations:
- Heterocyclic Cores: The target compound’s pyrimidine-pyrazole core differs from triazole (828279-29-4) or pyrano-pyrazole (828280-25-7) systems.
- Fluorinated Substituents : The trifluoromethoxy group in the target contrasts with difluoromethoxy (828280-25-7) or trifluoromethyl (1005585-81-8). Trifluoromethoxy is bulkier and more electronegative, which may enhance lipophilicity and resistance to oxidative metabolism.
- Functional Groups: The sulfonamide in the target vs.
Research Findings and Limitations
- Structural Insights : SHELX-based refinements () are critical for elucidating the spatial arrangement of substituents in such compounds, aiding in structure-activity relationship (SAR) studies .
- Data Gaps : The evidence lacks direct pharmacological or biochemical data for the target compound. Comparative efficacy or toxicity profiles remain speculative without experimental validation.
Preparation Methods
Retrosynthetic Analysis and Starting Materials
Core Structural Disconnections
The target molecule is dissected into two primary fragments:
- 4-(Trifluoromethoxy)benzenesulfonamide : Serves as the sulfonamide donor.
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine : Functions as the pyrimidine-pyrazole hybrid nucleophile.
The sulfonamide group is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions, while the pyrazole-pyrimidine moiety is synthesized through cyclocondensation of diketones with hydrazines.
Key Starting Materials
- 4-(Trifluoromethoxy)benzenesulfonyl chloride : Prepared by chlorosulfonation of 4-(trifluoromethoxy)anisole followed by demethylation.
- 3,5-Dimethyl-1H-pyrazole : Synthesized via cyclocondensation of acetylacetone with hydrazine hydrate.
- 2-Chloropyrimidin-5-amine : Derived from 2,5-dichloropyrimidine through selective amination.
Stepwise Synthesis of the Pyrimidine-Pyrazole Intermediate
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-5-Amine
Cyclocondensation of Acetylacetone with Hydrazine
3,5-Dimethyl-1H-pyrazole is synthesized by reacting acetylacetone (2.5 eq) with hydrazine hydrate (1.0 eq) in ethanol under reflux (78°C, 6 hr), achieving >90% yield.
Coupling with 2-Chloropyrimidin-5-Amine
The pyrazole is alkylated using 2-chloropyrimidin-5-amine in the presence of NaH (1.2 eq) in DMF at 0–25°C (12 hr), yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine (78% yield).
Sulfonamide Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine-pyrazole amine (1.0 eq) reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 eq) in anhydrous THF under N₂ at −10°C. Triethylamine (2.5 eq) is added dropwise to scavenge HCl, yielding the sulfonamide (65–72%).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −10°C → 25°C |
| Time | 8–12 hr |
| Base | Triethylamine |
| Yield | 65–72% |
Buchwald-Hartwig Amination
For improved regioselectivity, a palladium-catalyzed coupling is employed. A mixture of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine (1.0 eq), 4-(trifluoromethoxy)benzenesulfonyl chloride (1.05 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene is heated at 100°C (24 hr), achieving 82% yield.
Optimization of Cyclocondensation Reactions
Solvent and Temperature Effects
Cyclocondensation of diketones with hydrazines is highly solvent-dependent. Polar aprotic solvents (DMF, NMP) favor pyrazole formation, while protic solvents (EtOH, AcOH) improve crystallinity but reduce yield.
Solvent Screening Data
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 88 | 95 |
| Ethanol | 78 | 76 | 98 |
| Acetic Acid | 110 | 81 | 93 |
Purification and Characterization
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
- Reacting a pyrimidine intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine) with a sulfonamide-activated benzene derivative (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) in a polar aprotic solvent like DMF or DMSO .
- Use of a base (e.g., K₂CO₃) to deprotonate the amine and facilitate coupling .
- Purification via column chromatography or recrystallization, monitored by TLC or HPLC.
Key considerations: Optimize reaction time (typically 12–24 hours at room temperature or mild heating) and stoichiometry to minimize byproducts like unreacted sulfonyl chloride.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Combine spectroscopic and analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of the pyrazole (δ 2.1–2.5 ppm for methyl groups), pyrimidine (δ 8.5–9.0 ppm for aromatic protons), and sulfonamide (δ 7.5–8.0 ppm for aromatic trifluoromethoxy group) .
- HRMS: Verify molecular weight (exact mass: ~425.1 g/mol; calc. for C₁₇H₁₅F₃N₆O₃S) .
- XRD (if crystalline): Use SHELX for refinement to resolve bond lengths/angles and confirm stereochemistry .
- Elemental analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages.
Advanced: How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during structure determination?
Answer:
For challenging crystallography:
- Twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. Refine against high-resolution data (≤1.0 Å) to reduce ambiguity .
- Disordered moieties: Apply restraints (e.g., SIMU/DELU) for flexible groups like the trifluoromethoxy (-OCF₃) or pyrazole-methyl substituents.
- Validation tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy).
- Data collection: Optimize crystal mounting (low-temperature N₂ flow) to minimize thermal motion artifacts .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide and pyrazole motifs?
Answer:
Focus on modular substitution:
- Sulfonamide moiety: Replace trifluoromethoxy (-OCF₃) with electron-withdrawing groups (e.g., -NO₂, -CF₃) to assess impact on binding affinity. Use Hammett σ constants to predict electronic effects .
- Pyrazole/pyrimidine core: Introduce halogens (e.g., Cl, F) at the 3,5-dimethyl positions to evaluate steric effects. Synthesize analogs via Suzuki-Miyaura coupling for diversification .
- Bioactivity assays: Pair synthetic modifications with enzymatic inhibition assays (e.g., carbonic anhydrase isoforms) to correlate structural changes with activity .
Advanced: How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
Answer:
Employ molecular docking (e.g., AutoDock Vina) and dynamics (e.g., GROMACS):
- Docking: Use the crystal structure (if available) or homology model of the target (e.g., enzyme active site) to predict binding poses. Prioritize hydrogen bonds between the sulfonamide group and conserved residues (e.g., Zn²⁺ in carbonic anhydrase) .
- MD simulations: Run 100-ns trajectories to assess stability of ligand-protein interactions. Analyze RMSD/RMSF to identify flexible regions affecting binding.
- Free-energy calculations: Apply MM-PBSA to estimate binding affinities of analogs and guide SAR .
Advanced: How should researchers address contradictions in bioactivity data (e.g., varying IC₅₀ values across studies)?
Answer:
Systematically troubleshoot:
- Purity verification: Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
- Assay conditions: Standardize buffer pH, temperature, and co-factor concentrations (e.g., Zn²⁺ for metalloenzymes) .
- Control experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability.
- Data normalization: Use fold-change relative to controls rather than absolute IC₅₀ values to account for inter-lab variability.
Advanced: What are the challenges in optimizing this compound’s solubility and bioavailability for in vivo studies?
Answer:
Address physicochemical limitations:
- Solubility: Introduce polar groups (e.g., -OH, -NH₂) to the benzene ring or use prodrug strategies (e.g., esterification of sulfonamide) .
- LogP optimization: Balance lipophilicity (target LogP ~2–3) via substituent modification. Use shake-flask or chromatographic methods (e.g., HPLC logP) for measurement .
- In vitro assays: Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.
- Formulation: Use co-solvents (e.g., PEG 400) or nanocarriers for in vivo administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
